molecular formula C7H14ClN3 B1651179 1-methyl-N-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride CAS No. 1240527-30-3

1-methyl-N-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride

Cat. No.: B1651179
CAS No.: 1240527-30-3
M. Wt: 175.66 g/mol
InChI Key: VJNZZPGCRATSOW-UHFFFAOYSA-N
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Description

1-methyl-N-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and properties This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms

Preparation Methods

The synthesis of 1-methyl-N-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride typically involves several steps. One common synthetic route includes the reaction of 1-methyl-1H-pyrazol-4-amine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-methyl-N-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole compounds.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced by other nucleophiles such as halides or amines.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction rates and yields.

Scientific Research Applications

1-methyl-N-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating neurotransmitter systems or as a precursor for drug development.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-methyl-N-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-methyl-N-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride can be compared with other similar compounds, such as:

    1-methyl-1H-pyrazol-4-amine: Lacks the isopropyl group, which may result in different chemical and biological properties.

    1-isopropyl-1H-pyrazol-4-amine: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

    1-methyl-N-(propan-2-yl)-1H-pyrazol-4-amine: Without the dihydrochloride salt form, which may affect its solubility and stability.

Properties

IUPAC Name

1-methyl-N-propan-2-ylpyrazol-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.ClH/c1-6(2)9-7-4-8-10(3)5-7;/h4-6,9H,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNZZPGCRATSOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CN(N=C1)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240527-30-3
Record name 1H-Pyrazol-4-amine, 1-methyl-N-(1-methylethyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240527-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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